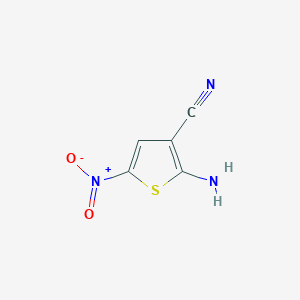

2-Amino-3-cyano-5-nitrothiophene

Description

2-Amino-3-cyano-5-nitrothiophene (C₅H₃N₃O₂S) is a multifunctional thiophene derivative characterized by a nitro (-NO₂) group at the 5-position, an amino (-NH₂) group at the 2-position, and a cyano (-CN) group at the 3-position of the thiophene ring. Key properties include:

- Molecular Weight: 169.161 g/mol

- Boiling Point: 385.5°C at 760 mmHg

- Flash Point: 186.97°C

- Polar Surface Area (PSA): 123.87 Ų (indicative of high polarity)

- LogP: 2.21 (moderate lipophilicity)

The nitro and cyano groups render the compound electron-deficient, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

56387-09-8 |

|---|---|

Molecular Formula |

C5H3N3O2S |

Molecular Weight |

169.16 g/mol |

IUPAC Name |

2-amino-5-nitrothiophene-3-carbonitrile |

InChI |

InChI=1S/C5H3N3O2S/c6-2-3-1-4(8(9)10)11-5(3)7/h1H,7H2 |

InChI Key |

CFKZMYPOJOKAAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C#N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound 1 : 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline

- Molecular Formula : C₁₂H₁₁N₃O₂S

- Key Features : Contains a thiophene ring conjugated to an aniline derivative via an imine (-CH=N-) linker .

- Applications : Investigated for chemical sensing and pharmacological activity due to extended π-conjugation .

Compound 2 : 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile

- Molecular Formula : C₁₂H₉N₃O₂S

- Key Features: Substituted with a methyl (-CH₃) group at the 5-position and a 2-nitrophenylamino group at the 2-position .

- Applications: Potential use in dyes or pharmaceuticals owing to its aromatic nitro and amino substituents .

Target Compound : 2-Amino-3-cyano-5-nitrothiophene

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-cyano-5-nitrothiophene, and what are critical reaction conditions?

- The Gewald reaction is a primary method, involving methyl cyanoacetate, ammonium acetate (NH₄OAc), and acetic acid (AcOH) under reflux in toluene for 18–48 hours. Temperature control (reflux at ~110°C) and anhydrous conditions are critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization enhances purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Use ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., nitro (-NO₂) at ~1520 cm⁻¹ and cyano (-CN) at ~2200 cm⁻¹). Mass spectrometry validates molecular weight, while X-ray diffraction (XRD) resolves crystal packing and bond-length discrepancies (e.g., C-S bond lengths in thiophene cores) .

Q. How can researchers mitigate decomposition of this compound during experimental handling?

- Store the compound in anhydrous solvents (e.g., DCM) under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged light exposure, as nitro groups are prone to photodegradation. Use aprotic solvents (e.g., DMF) for reactions to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies using derivatives of this compound?

- Modify substituents at the 4-position via nucleophilic substitution (e.g., with amines or thiols) while retaining the nitro and cyano groups as electron-withdrawing anchors. Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives. Validate through enzymatic assays (e.g., kinase inhibition) .

Q. How should researchers address contradictions between computational predictions and experimental data in electronic property analysis?

- Re-examine DFT parameters (e.g., compare B3LYP/6-31G* vs. M06-2X/cc-pVTZ basis sets) and solvent models. Experimentally verify frontier molecular orbitals using cyclic voltammetry and cross-validate UV-Vis spectra with TD-DFT simulations .

Q. What green chemistry approaches can be adapted for sustainable synthesis of this compound?

- Replace traditional reflux with microwave-assisted synthesis (30–60% energy reduction) or employ mechanochemical ball milling in solvent-free conditions. Catalytic systems using enzymes (e.g., lipases) in aqueous media can reduce waste .

Q. What methodologies resolve conflicting crystallographic and spectroscopic data regarding tautomeric forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.